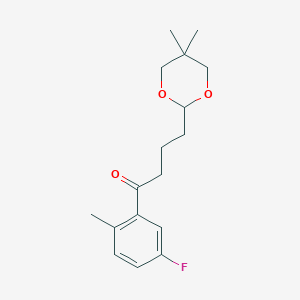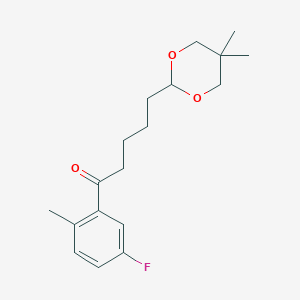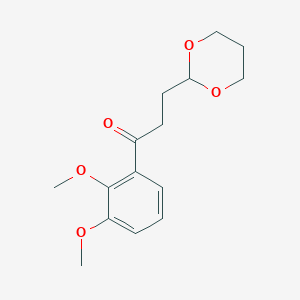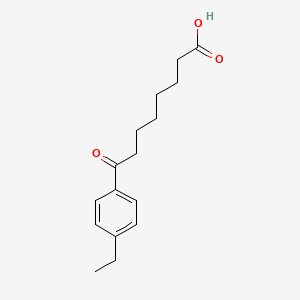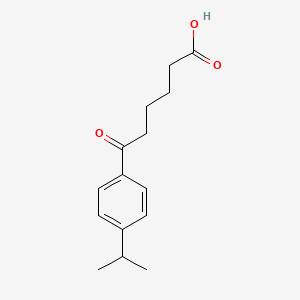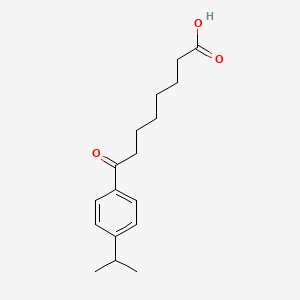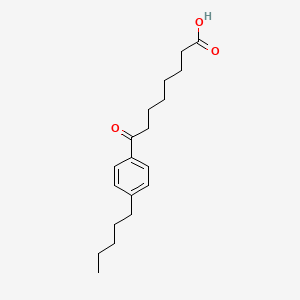![molecular formula C22H24B2N2O2 B1326269 2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 950511-16-7](/img/structure/B1326269.png)
2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine
カタログ番号 B1326269
CAS番号:
950511-16-7
分子量: 370.1 g/mol
InChIキー: ZSWRQIQPSFPHAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
-
Vinylboronic acid pinacol ester
- Application: This compound is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems. This approach was used to prepare conjugated dendrimers .
- Method: The specific experimental procedures are not provided in the source, but typically, Heck-Mizoroki arylation involves palladium-catalyzed cross-coupling of aryl halides and alkenes .
- Results: The outcome of this application is the formation of Π-extended systems and conjugated dendrimers .
-
Imidazole containing compounds
- Application: Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method: The specific experimental procedures are not provided in the source, but typically, the synthesis of imidazole derivatives involves various kinds of synthetic routes .
- Results: The outcome of this application is the development of new drugs with a broad range of chemical and biological properties .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application: This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method: The specific experimental procedures are not provided in the source, but typically, the synthesis of copolymers involves various kinds of synthetic routes .
- Results: The outcome of this application is the development of novel copolymers with unique optical and electrochemical properties .
-
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Application: This compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method: The specific experimental procedures are not provided in the source, but typically, the phosphitylation of alcohols involves various kinds of synthetic routes .
- Results: The outcome of this application is the formation of useful glycosyl donors and ligands .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application: This compound is a boron reagent used in organic synthesis .
- Method: The specific experimental procedures are not provided in the source, but typically, the synthesis of organic compounds involves various kinds of synthetic routes .
- Results: The outcome of this application is the development of new organic compounds .
-
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Application: This compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method: The specific experimental procedures are not provided in the source, but typically, the phosphitylation of alcohols involves various kinds of synthetic routes .
- Results: The outcome of this application is the formation of useful glycosyl donors and ligands .
特性
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24B2N2O2/c1-21(2)22(3,4)28-24(27-21)17-13-11-16(12-14-17)23-25-18-9-5-7-15-8-6-10-19(26-23)20(15)18/h5-14,25-26H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWRQIQPSFPHAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24B2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone
884504-34-1
3-(1,3-Dioxan-2-YL)-4'-hexylpropiophenone
898787-17-2

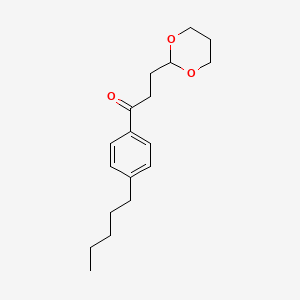
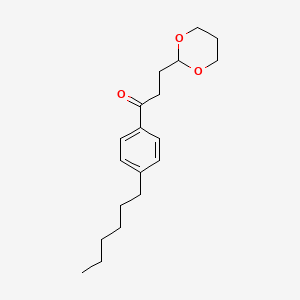
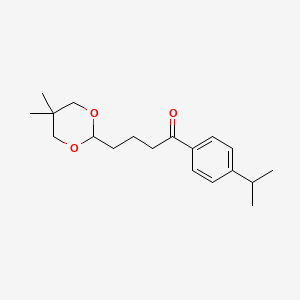
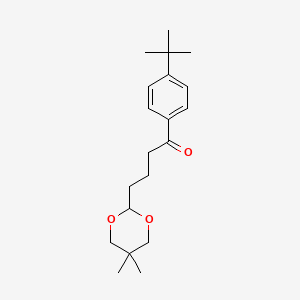
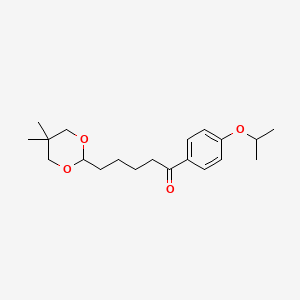
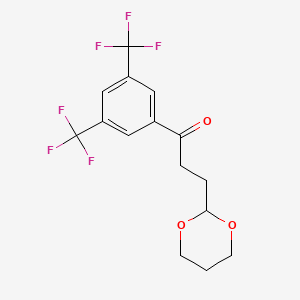
![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)
